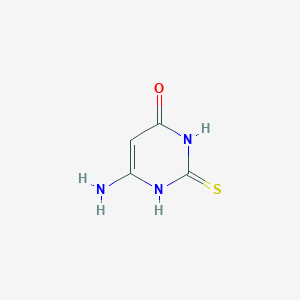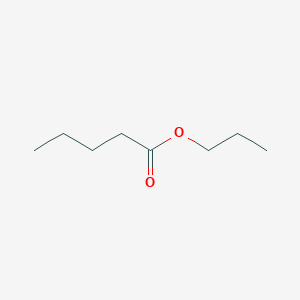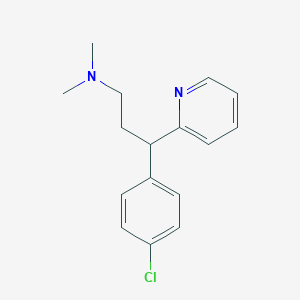
Diphenylthiophosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylthiophosphinic acid, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTA is a thiophosphinic acid derivative that is widely used as a ligand in coordination chemistry. It has also been extensively studied for its biological and physiological effects, making it a promising compound for future research.
Mécanisme D'action
The mechanism of action of Diphenylthiophosphinic acid is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. In addition, Diphenylthiophosphinic acid has been shown to exhibit antioxidant properties, which may contribute to its biological activity.
Effets Biochimiques Et Physiologiques
Diphenylthiophosphinic acid has been studied for its potential biological and physiological effects, including its anticancer and antimicrobial properties. In vitro studies have shown that Diphenylthiophosphinic acid can inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. In addition, Diphenylthiophosphinic acid has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Diphenylthiophosphinic acid in laboratory experiments is its ease of synthesis and availability. Diphenylthiophosphinic acid is a relatively inexpensive compound that can be synthesized using standard laboratory equipment. However, one limitation of using Diphenylthiophosphinic acid is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are numerous future directions for research involving Diphenylthiophosphinic acid. One area of interest is the development of new catalytic applications for Diphenylthiophosphinic acid, including its use in the synthesis of new materials. In addition, further studies are needed to fully understand the mechanism of action of Diphenylthiophosphinic acid and its potential applications in the field of medicinal chemistry. Finally, more research is needed to explore the potential toxicity of Diphenylthiophosphinic acid and its safety for use in various applications.
Méthodes De Synthèse
Diphenylthiophosphinic acid can be synthesized through a variety of methods, including the reaction of diphenylphosphine with sulfur. Another method involves the reaction of diphenylphosphine with sulfur monochloride, followed by hydrolysis to yield Diphenylthiophosphinic acid. The synthesis of Diphenylthiophosphinic acid is relatively straightforward and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
Diphenylthiophosphinic acid has been extensively studied for its potential applications in various fields, including catalysis, materials science, and medicinal chemistry. As a ligand, Diphenylthiophosphinic acid has been shown to form stable complexes with a wide range of metal ions, making it a promising candidate for catalytic applications. In addition, Diphenylthiophosphinic acid has been used as a precursor for the synthesis of various materials, including metal sulfides and metal phosphides.
Propriétés
Numéro CAS |
14278-72-9 |
|---|---|
Nom du produit |
Diphenylthiophosphinic acid |
Formule moléculaire |
C12H11OPS |
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
hydroxy-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H11OPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,15) |
Clé InChI |
UHFIMVQOGRRZRM-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)S |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O |
Autres numéros CAS |
14278-72-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



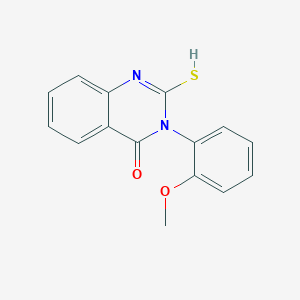

![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)

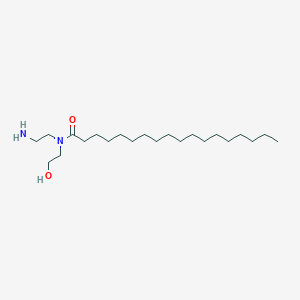
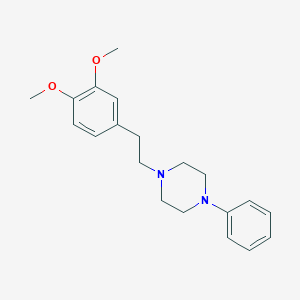
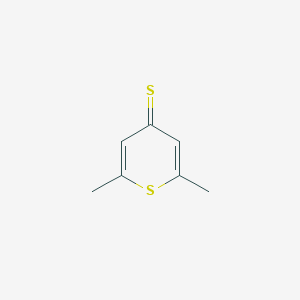
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)

![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)
